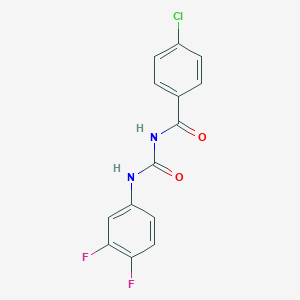![molecular formula C21H17F3N4OS B284276 N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide](/img/structure/B284276.png)
N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide, also known as PTBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide exerts its biological effects by selectively inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that plays a role in various cellular processes, such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its substrates and disrupting its function. This leads to alterations in various cellular processes, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which can lead to the suppression of tumor growth. In normal cells, this compound has been shown to have both beneficial and detrimental effects, depending on the cellular context. For example, this compound has been shown to promote the differentiation of neuronal cells, which can be beneficial for the treatment of neurodegenerative diseases. However, this compound has also been shown to induce cell death in certain types of normal cells, which can have detrimental effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide has several advantages for lab experiments, including its high selectivity for protein kinase CK2, its ability to inhibit the activity of specific enzymes involved in various cellular processes, and its potential applications in various scientific fields. However, this compound also has several limitations, including its potential toxicity to normal cells, its limited solubility in aqueous solutions, and its potential off-target effects on other enzymes.
Orientations Futures
There are several future directions for the investigation of N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide, including its potential applications in drug discovery, gene editing, and regulation. In drug discovery, this compound can be further investigated as a potential anticancer agent, as well as for the treatment of other diseases, such as neurodegenerative diseases. In gene editing and regulation, this compound can be further investigated as a potential tool for the selective inhibition of specific enzymes involved in these processes. Additionally, the development of new synthesis methods and purification techniques for this compound can also be explored to improve its yield and purity.
Méthodes De Synthèse
N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide can be synthesized using a multistep procedure that involves the reaction between 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline-2-thiol and 3-chloromethylpyridine hydrochloride, followed by the reaction with N,N-dimethylacetamide dimethyl acetal and acetic anhydride. The resulting product is this compound, which can be purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the activity of the enzyme protein kinase CK2, which is overexpressed in many cancer cells. In biochemistry, this compound has been used as a tool to study the function of the enzyme protein kinase CK2, which plays a role in various cellular processes, such as cell proliferation and differentiation. In molecular biology, this compound has been investigated as a potential tool for gene editing and regulation, as it can selectively inhibit the activity of specific enzymes involved in these processes.
Propriétés
Formule moléculaire |
C21H17F3N4OS |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)19-16-8-7-14-5-1-2-6-15(14)18(16)27-20(28-19)30-12-17(29)26-11-13-4-3-9-25-10-13/h1-6,9-10H,7-8,11-12H2,(H,26,29) |
Clé InChI |
UBEPHZFIPDZABW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCC4=CN=CC=C4 |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)


![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
